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molecular formula C11H8FNO2 B1393958 2-(7-Fluoroquinolin-6-yl)acetic acid CAS No. 1022091-54-8

2-(7-Fluoroquinolin-6-yl)acetic acid

Cat. No. B1393958
M. Wt: 205.18 g/mol
InChI Key: QLIYCOZDTFRSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071581B2

Procedure details

A mixture of (7-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester (3.67 g) and 4N aquous sodium hydroxide (14.8 mL) were heated at 90° C. for 3 h. The solution was extracted with ethyl acetate. The aqueous layer was adjusted to acidic pH with acetic acid and filtered and dried to afford the title compound (2.3 g, 79.8%). 1H NMR (300 MHz, DMSO-d6) δ 12.52 (1H, s), 8.88˜8.90 (d, 1H), 8.34˜8.38 (d, 1H), 7.97˜7.99 (d, 1H), 7.73˜7.76 (d, 1H), 7.50˜7.54 (m, 1H), 3.85 (s, 2H). ES-MS m/z: 206.2 (M+1).
Name
(7-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Yield
79.8%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[F:18])[N:14]=[CH:13][CH:12]=[CH:11]2)(C)(C)C.[OH-].[Na+]>>[F:18][C:17]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][C:8]=1[CH2:7][C:6]([OH:19])=[O:5] |f:1.2|

Inputs

Step One
Name
(7-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC=1C=C2C=CC=NC2=CC1F)=O
Name
Quantity
14.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C2C=CC=NC2=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 79.8%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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